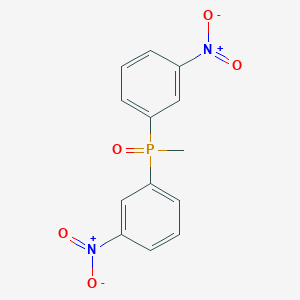
N-Hexadecyl-4-hydrazinobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexadecyl-4-hydrazinobenzenesulfonamide is a chemical compound with the molecular formula C22H41N3O2S and a molecular weight of 411.655 g/mol . This compound is known for its unique structure, which includes a long hexadecyl chain attached to a hydrazinobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-hydrazinobenzenesulfonamide typically involves the reaction of hexadecylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling large quantities of chemicals.
化学反应分析
Types of Reactions
N-Hexadecyl-4-hydrazinobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Azo Compounds: Formed from the oxidation of the hydrazine group.
Hydrazine Derivatives: Resulting from the reduction of the nitro group.
Substituted Sulfonamides: Products of nucleophilic substitution reactions.
科学研究应用
N-Hexadecyl-4-hydrazinobenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of N-Hexadecyl-4-hydrazinobenzenesulfonamide involves its interaction with biological molecules through its hydrazine and sulfonamide groups. These groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The long hexadecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and pathways .
相似化合物的比较
Similar Compounds
- N-Hexadecyl-4-hydrazinylbenzenesulfonamide
- 4-Sulfonamidophenylhydrazine hydrochloride
- N-Hexadecyl-4-(hydrazinesulfonyl)benzenesulfonamide
Uniqueness
N-Hexadecyl-4-hydrazinobenzenesulfonamide is unique due to its combination of a long hydrophobic hexadecyl chain and a hydrazinobenzenesulfonamide group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine. Its ability to interact with lipid membranes and biological molecules sets it apart from other similar compounds .
属性
CAS 编号 |
1590-68-7 |
|---|---|
分子式 |
C22H41N3O2S |
分子量 |
411.6 g/mol |
IUPAC 名称 |
N-hexadecyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-28(26,27)22-18-16-21(25-23)17-19-22/h16-19,24-25H,2-15,20,23H2,1H3 |
InChI 键 |
LCHGMHBZTMFCAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)



![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11968774.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)
![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968813.png)
